molecular formula C18H24N4O3 B2790854 N'-[4-(dimethylamino)phenyl]-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide CAS No. 1798639-68-5

N'-[4-(dimethylamino)phenyl]-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide

Cat. No.: B2790854
CAS No.: 1798639-68-5
M. Wt: 344.415
InChI Key: FZLCSUYOHFVUES-UHFFFAOYSA-N
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Description

N'-[4-(dimethylamino)phenyl]-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide is a sophisticated small molecule research compound designed for investigative applications. Its molecular architecture incorporates a 1-methyl-1H-pyrrole system, a structural motif prevalent in pharmacologically active compounds that often interacts with biological targets through π- stacking and hydrogen bonding interactions . The presence of a dimethylaminophenyl subunit is a significant feature, as this group is commonly found in ligands targeting neurological systems, including the serotonin transporter (SERT) . This specific structural combination suggests potential utility in probing protein-ligand interactions, particularly within neurological and transporter protein research. The compound's ethanediamide (oxalamide) linker provides a rigid, planar conformation that can facilitate specific binding modes by orienting the terminal aromatic and heterocyclic groups for optimal target engagement. Researchers can employ this molecule as a chemical tool for studying allosteric modulation, given that compounds with similar dimethylamino-propyl and heterocyclic elements have demonstrated activity in binding to secondary vestibules of transporters, potentially altering the dissociation kinetics of primary site ligands . Its application is primarily focused on fundamental biochemical and pharmacological research, including mechanism of action studies, target identification, and structure-activity relationship (SAR) investigations. The hydroxypropyl linker between the ethanediamide and pyrrole groups adds a polar, flexible element that may influence the compound's solubility and its ability to access buried binding pockets. This complex structure offers a versatile platform for advanced medicinal chemistry exploration and biochemical probing.

Properties

IUPAC Name

N'-[4-(dimethylamino)phenyl]-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-21(2)14-8-6-13(7-9-14)20-18(25)17(24)19-11-10-16(23)15-5-4-12-22(15)3/h4-9,12,16,23H,10-11H2,1-3H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLCSUYOHFVUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C(=O)NC2=CC=C(C=C2)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[4-(dimethylamino)phenyl]-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled to form the final product. Common synthetic routes include:

    Formation of the Dimethylaminophenyl Intermediate: This step involves the nitration of aniline followed by reduction and subsequent dimethylation.

    Preparation of the Hydroxypropylpyrrole Intermediate: This involves the alkylation of pyrrole followed by hydroxylation.

    Coupling Reaction: The final step involves the coupling of the two intermediates using oxalyl chloride under controlled conditions to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N'-[4-(dimethylamino)phenyl]-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The oxalamide linkage can be reduced to amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

N'-[4-(dimethylamino)phenyl]-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N'-[4-(dimethylamino)phenyl]-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The hydroxy and dimethylamino groups play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-(dimethylamino)phenyl)-N2-(3-hydroxypropyl)oxalamide
  • N1-(4-(dimethylamino)phenyl)-N2-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)oxalamide

Uniqueness

N'-[4-(dimethylamino)phenyl]-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide is unique due to the presence of the 1-methyl-1H-pyrrol-2-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific activity and applications.

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